乙酸2-氰基-3-(4-硝基苯基)丙烯酸酯

货号 B2827088

CAS 编号:

2286-33-1

分子量: 246.222

InChI 键: YVACJZRCOWZWPY-YFHOEESVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

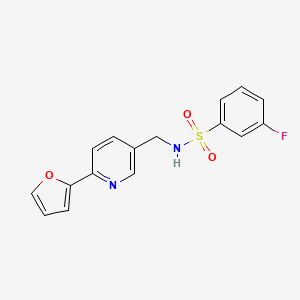

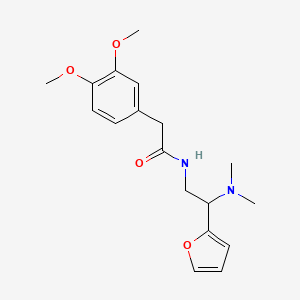

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is used in the synthesis of complex compounds. For instance, it is involved in water-mediated Wittig–SNAr reactions, leading to intermediates for aurora 2 kinase inhibitors. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Molecular Structure Analysis

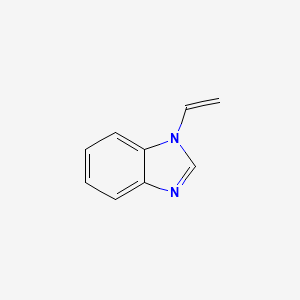

The molecular formula of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is C12H10N2O4 . The InChI code is 1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is involved in water-mediated Wittig–SNAr reactions. This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a white to yellow solid . It has a molecular weight of 246.22 . The compound should be stored at +4°C .科学研究应用

合成与表征

- 2-氰基-3-(4-硝基苯基)丙烯酸乙酯已被用于合成具有潜在药用价值的各种化合物。例如,它被用于通过 Wittig-SNAr 方法合成 aurora 2 激酶抑制剂的中间体,在环境友好的条件下表现出高立体选择性和产率 (Xu et al., 2015)。

化学反应和性质

- 2-氰基-3-(2-甲氧基-5-硝基苯基)丙烯酸乙酯与三乙胺反应的研究揭示了二氢衍生物和乙烯基的形成,提供了对其化学反应性和创造多样化学结构的潜力的见解 (Harisha et al., 2016)。

在聚合物科学中的应用

- 2-氰基-3-(4-硝基苯基)丙烯酸乙酯已用于响应性聚合物传感器的合成。例如,它与 N-异丙基丙烯酰胺共聚以创建双重 pH 和温度响应传感器,展示了其在智能材料设计中的实用性 (Eftekhari‐Sis & Ghahramani, 2015)。

超分子方面

- 2-氰基-3-(4-硝基苯基)丙烯酸乙酯衍生物的超分子组装的研究揭示了其通过氢键和 π-π 堆叠相互作用形成复杂的三维网络的能力,突出了其在超分子化学领域的潜力 (Matos et al., 2016)。

光电性质

- 2-氰基-3-(4-硝基苯基)丙烯酸乙酯衍生物的光电性质已得到研究,表明在非线性光学材料中具有潜在应用。这一点由对衍生物的研究证明,该衍生物表现出显着的超极化率,这是非线性光学响应的关键参数 (Rawat & Singh, 2015)。

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACJZRCOWZWPY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | |

CAS RN |

2286-33-1 | |

| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

44

Citations

Exposure of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate 1f to triethylamine in hot ethanol resulted in the formation of the dihydro derivative 2f and vinylogue 3f in high yields. …

Number of citations: 5

www.sciencedirect.com

Stereoselective synthesis by an aldol reaction between chloroacetone and aldehyde was studied using a synthesized chiral organocatalyst and triethylamine. The reaction gave α-…

Number of citations: 4

www.sciencedirect.com

DIPEAc (diisopropylethylammonium acetate) has been used as a catalyst in the Knoevenagel condensation of aldehydes and ethyl cyanoacetate to produce cyanoacrylate with high …

Number of citations: 5

ns2.jmcs.org.mx

This paper presents for the first time a base and metal free procedure for Knoevenagel condensation reaction in a neutral medium comprises water-SDS-imidazolium ionic liquid …

Number of citations: 12

www.sciencedirect.com

A novel series of sulfonamide derivatives 4–21 have been synthesized starting from the strategic starting material (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) …

Number of citations: 46

www.sciencedirect.com

A variety of methylenemalononitriles and ethyl cyanoacrylates derived from both aromatic and heteroaromatic aldehydes were synthesized by Knoevenagel condensation catalysed …

Number of citations: 38

www.sciencedirect.com

2-Aminoterephthalate anion has been readily intercalated into a Zn(II)-Al(III) layered double hydroxide host by co-precipitation method. The intercalated material was characterized by …

Number of citations: 3

www.tandfonline.com

In the presence of water and 1, 4-diazabicyclo [2.2. 2] octane, several aldehydes and cyclic ketones underwent efficient Knoevenagel condensation with malononitrile and ethyl …

Number of citations: 23

journals.tubitak.gov.tr

A green approach has been developed for the synthesis of a series of benzylidene acrylate 3(ap) from differently substituted aromatic/heterocyclic aldehydes and ethyl cyanoacetate in …

Number of citations: 2

www.sciencedirect.com

In this paper, a simple “one pot” methodology to synthesize snowflake-like dendritic CoNi alloy-reduced graphene oxide (RGO) nanocomposites has been reported. First-principles …

Number of citations: 22

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)

![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)

![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)